

2-Chloro-4-methyl-5-nitropyridine basic properties

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Compound of Interest

Compound Name: **2-Chloro-4-methyl-5-nitropyridine**

Cat. No.: **B1210972**

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An In-depth Technical Guide to 2-Chloro-4-methyl-5-nitropyridine

This technical guide provides a comprehensive overview of the core basic properties, synthesis, and safety information for **2-Chloro-4-methyl-5-nitropyridine**, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

2-Chloro-4-methyl-5-nitropyridine is a pale yellow solid at room temperature.^[1] It is an important intermediate in the pesticide and pharmaceutical industries due to its reactive nature. ^[1] The nitro group on the pyridine ring can be easily substituted by nucleophilic reagents, and the presence of a halogen atom increases the molecule's polarity, allowing for the preparation of various derivatives.^[1]

Quantitative Data Summary

The key physical and chemical properties of **2-Chloro-4-methyl-5-nitropyridine** are summarized in the table below for easy reference and comparison.

Property	Value	Source
IUPAC Name	2-chloro-4-methyl-5-nitropyridine	[2]
CAS Number	23056-33-9	[2] [3]
Molecular Formula	C ₆ H ₅ ClN ₂ O ₂	[2] [3]
Molecular Weight	172.57 g/mol	[2] [3]
Appearance	Solid	[3]
Melting Point	37-39 °C	[3]
Boiling Point	91 °C at 5 mmHg	[3]
Flash Point	113 °C (235.4 °F) - closed cup	[3]
Solubility	Insoluble in water; Soluble in organic solvents like ether and carbon tetrachloride. [1]	[1]

Experimental Protocols: Synthesis

The synthesis of **2-Chloro-4-methyl-5-nitropyridine** is a multi-step process that can be initiated from different starting materials. Below are detailed methodologies for common synthetic routes.

Synthesis from 2-amino-4-methylpyridine[\[1\]](#)

This synthetic pathway involves three main stages: nitration, hydrolysis, and chlorination.

Step 1: Synthesis of 2-amino-5-nitro-4-methylpyridine (Nitration)

- Add concentrated sulfuric acid to a four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a dropping funnel.
- Slowly add 2-amino-4-methylpyridine under vigorous stirring, maintaining the temperature between 5°C and 10°C using an ice bath.

- Once the 2-amino-4-methylpyridine has completely dissolved, slowly add a mixed acid solution of concentrated sulfuric acid and fuming nitric acid.
- Transfer the reaction mixture to a water bath and slowly heat to approximately 60°C. Maintain this temperature for about 15 hours until gas evolution ceases. The solution will change color from light yellow to wine red.
- Pour the cooled reaction mixture into ice and neutralize with ammonia. A deep yellow precipitate of mixed 2-amino-3-nitro-4-methylpyridine and 2-amino-5-nitro-4-methylpyridine appears at a pH of 5.0-5.5.
- Dissolve the precipitate in 10% dilute hydrochloric acid and filter to remove oily substances.
- Neutralize the filtrate with a 50% sodium hydroxide solution. A deep yellow precipitate of 2-amino-5-nitro-4-methylpyridine will form at a pH between 4 and 5.

Step 2: Synthesis of 2-hydroxy-5-nitro-4-methylpyridine (Hydrolysis)

- Dissolve the nitration product from the previous step in dilute sulfuric acid and filter.
- Cool the filtrate to 0°C-2°C and add ice while stirring vigorously.
- Add sodium nitrite solution dropwise while maintaining the temperature around 0°C.
- After the addition is complete, continue stirring for 30 minutes at approximately 5°C.
- Filter the mixture and subject the filtrate to vacuum distillation to obtain the product.

Step 3: Synthesis of **2-Chloro-4-methyl-5-nitropyridine** (Chlorination)

- Mix the 2-hydroxy-5-nitro-4-methylpyridine with phosphorus pentachloride and phosphorus trichloride (acting as both chlorinating agent and solvent).
- Heat the reaction mixture to 110°C for 3 hours.
- Remove and recover the excess phosphorus trichloride via vacuum distillation.
- Pour the residue into water to form a light yellow precipitate.

- Filter the precipitate to obtain the final product, **2-Chloro-4-methyl-5-nitropyridine**.

Synthesis from 2-hydroxy-4-methyl-5-nitropyridine[4]

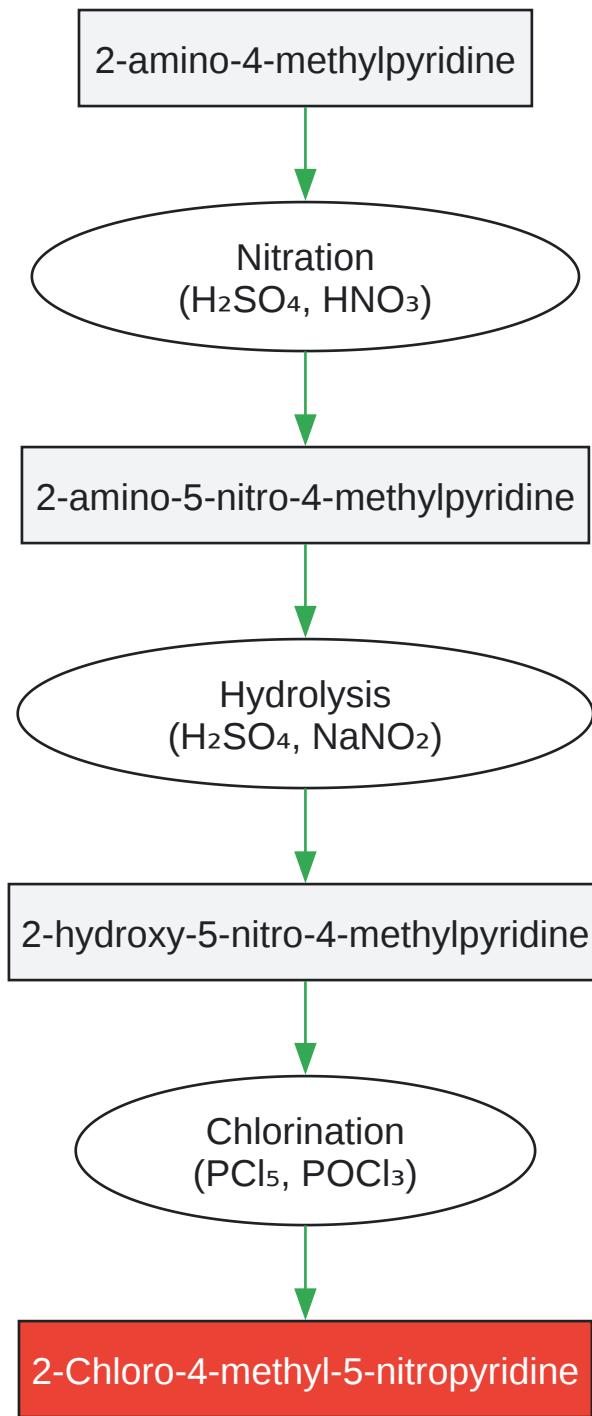
This protocol provides an alternative chlorination step.

- Mix 2-hydroxy-4-methyl-5-nitropyridine (3.24 mmol), POCl_3 (0.5 mL), and PCl_5 (200 mg).
- Stir the mixture at 150°C for 2 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into ice and extract with dichloromethane (3 x 20 mL).
- Combine the organic phases, wash with water until the pH is 7, and dry over Na_2SO_4 .
- Concentrate the solution under reduced pressure and dry the residue to yield the crude product.

Logical and Experimental Workflows

The synthesis of **2-Chloro-4-methyl-5-nitropyridine** from 2-amino-4-methylpyridine can be visualized as a sequential workflow.

Synthesis Workflow of 2-Chloro-4-methyl-5-nitropyridine

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Caption: Synthesis workflow from 2-amino-4-methylpyridine.

Spectroscopic Information

Spectroscopic data is crucial for the structural confirmation of **2-Chloro-4-methyl-5-nitropyridine**.

- ^1H NMR and ^{13}C NMR: Spectral data are available and can be accessed through various chemical databases for structural elucidation.[\[2\]](#)
- Infrared (IR) Spectroscopy: FTIR spectra, typically recorded from a melt (liquid) state, are also available for identifying functional groups.[\[2\]](#)

Safety and Handling

Proper handling of **2-Chloro-4-methyl-5-nitropyridine** is essential in a laboratory setting.

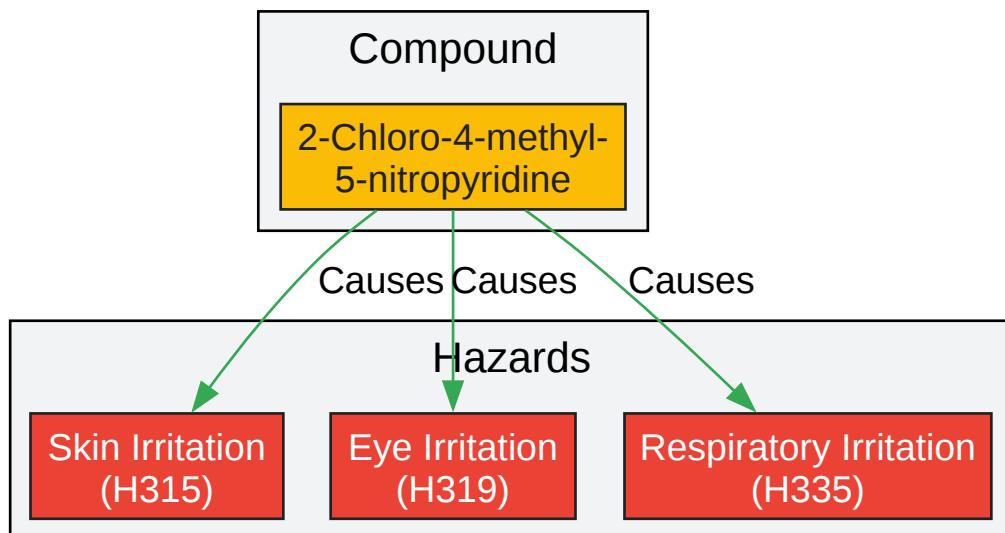
Hazard Classification

The compound is classified with the following hazards:

- H315: Causes skin irritation.[\[2\]](#)
- H319: Causes serious eye irritation.[\[2\]](#)
- H335: May cause respiratory irritation.[\[2\]](#)

The GHS pictograms associated with this compound indicate a warning is necessary.[\[2\]](#)

GHS Hazard Relationship



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Caption: Hazard classifications for the compound.

Recommended Personal Protective Equipment (PPE)

When handling this chemical, the following PPE is recommended:

- Eye Protection: Eyeshields or safety goggles.[3]
- Hand Protection: Protective gloves.[3]
- Respiratory Protection: Type N95 (US) dust mask.[3]

Storage

Store in a cool, dry place.[4] It is classified under Storage Class 11 for combustible solids.[3]

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